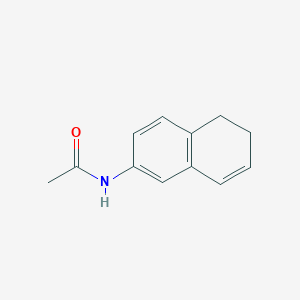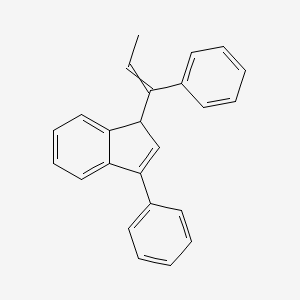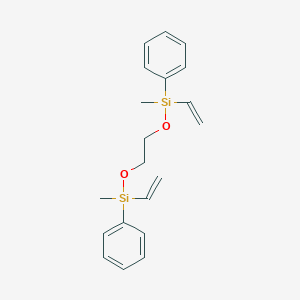
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene is a silicon-containing organic compound with the molecular formula C20H26O2Si2. This compound is characterized by the presence of two silicon atoms, two oxygen atoms, and a conjugated diene system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene typically involves the hydroboration of 3,8-dimethyl-3,8-divinyl-4,7-dioxa-3,8-disiladeca-1,9-diene with thexylborane. This reaction forms bis-B-thexyl-silaboracycles, which are then treated with excess ylide and subjected to an oxidation-hydrolysis reaction using TAO·2H2O to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the silicon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated silicon compounds.
Scientific Research Applications
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex silicon-containing polymers and materials.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The conjugated diene system allows for electron delocalization, which can influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4,7-Dioxa-3,8-disiladeca-1,9-diene, 3,3,8,8-tetramethyl-: This compound shares a similar backbone but differs in the substitution pattern, leading to different chemical properties and applications.
3,8-Dimethyl-3,8-diphenyl-4,7-dioxa-3,8-disiladeca-1,9-diene: The parent compound with slight variations in the substituents can lead to different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
920755-44-8 |
|---|---|
Molecular Formula |
C20H26O2Si2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
ethenyl-[2-(ethenyl-methyl-phenylsilyl)oxyethoxy]-methyl-phenylsilane |
InChI |
InChI=1S/C20H26O2Si2/c1-5-23(3,19-13-9-7-10-14-19)21-17-18-22-24(4,6-2)20-15-11-8-12-16-20/h5-16H,1-2,17-18H2,3-4H3 |
InChI Key |
ICALEVKBUNEZAD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C=C)(C1=CC=CC=C1)OCCO[Si](C)(C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


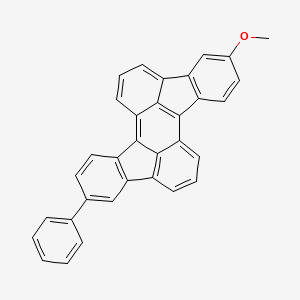
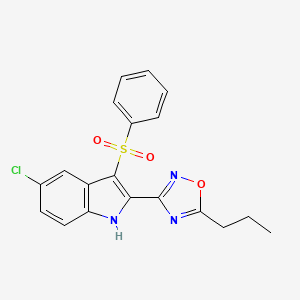
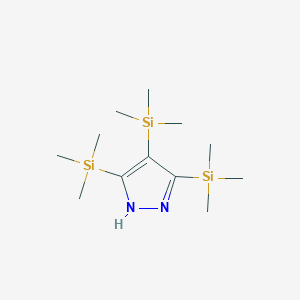
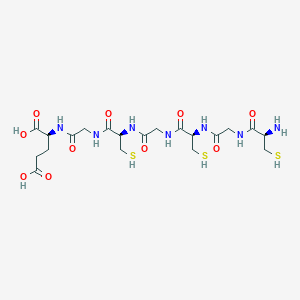
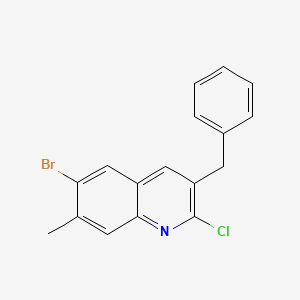
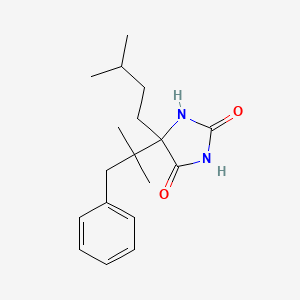
![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)

![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
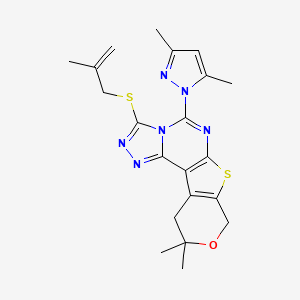
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)
